Flavokawain b
Overview
Description
Flavokawain B is a naturally occurring chalcone found in the kava plant (Piper methysticum). It is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimalarial properties . Due to its therapeutic potential, this compound holds promise for the treatment of various diseases, although its poor bioavailability and low aqueous solubility limit its application .
Mechanism of Action
Flavokawain B is a naturally occurring chalcone found in the kava plant (Piper methysticum) and has been recognized for its anticancer, anti-inflammatory, and antimalarial properties .
Target of Action
This compound has been found to interact with several targets in the cell. It has been shown to suppress the Akt pathway , interact with myeloid differentiation factor 2 , and modulate the IKK/NF-κB and MAPK signaling pathways . These targets play crucial roles in cell proliferation, inflammation, and survival .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it inhibits the growth of cancer cells by suppressing the Akt pathway . It also reduces the formation of the LPS/TLR4/MD2 complex by competitively binding to MD2, which suppresses downstream MAPK and NF-κB signaling activation . Furthermore, it induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways .
Biochemical Analysis
Biochemical Properties
Flavokawain B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to induce oxidative stress and deplete reduced glutathione (GSH) levels . Additionally, this compound inhibits IKK activity, leading to the blockade of NF-κB transcription and activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK . These interactions highlight the compound’s potential in modulating cellular responses and signaling pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to induce cell cycle arrest in several cancer cell lines, making it a potent anticancer agent . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit NF-κB transcriptional activity and activate MAPK signaling pathways, which play critical roles in cell survival, proliferation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound inhibits IKK activity, resulting in the blockade of NF-κB transcription . Additionally, it activates MAPK signaling pathways, including ERK, p38, and JNK, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis . These molecular interactions contribute to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, this compound undergoes biotransformation by entomopathogenic filamentous fungi, resulting in structural modifications and altered pharmacokinetic properties . These changes can influence the compound’s bioavailability and bioactivity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have reported threshold effects, where low doses exhibit therapeutic benefits, while high doses may lead to toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity, mediated by oxidative stress and depletion of reduced glutathione (GSH) levels . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation by entomopathogenic filamentous fungi, resulting in glycosylated derivatives with altered physicochemical and pharmacokinetic properties . These metabolic transformations can impact the compound’s bioavailability, bioactivity, and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, the attachment of a sugar unit to this compound can enhance its hydrophilicity, thereby influencing its transport and distribution within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavokawain B can be synthesized through the Claisen-Schmidt condensation method, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base . The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by bases like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve biotransformation using entomopathogenic filamentous fungi. These fungi can perform O-methylglycosylation, O-demethylation, and hydroxylation of this compound, resulting in glycosylated derivatives with improved physicochemical and pharmacokinetic properties . This environmentally friendly method enhances the compound’s hydrophilicity and bioavailability .
Chemical Reactions Analysis
Types of Reactions
Flavokawain B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced to form dihydrochalcones.
Substitution: This compound can undergo substitution reactions, such as O-methylation and hydroxylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as methyl iodide and hydroxylating agents are employed.
Major Products
Oxidation: Quinones and other oxidation products.
Reduction: Dihydrochalcones.
Substitution: Glycosylated derivatives and hydroxylated products.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimalarial properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Flavokawain B is one of three flavokawains identified in the kava plant, the others being flavokawain A and flavokawain C . These compounds share a similar chalcone backbone but differ in their side chains and biological activities . This compound is more effective in treating cancer cell lines compared to flavokawain A and C . Additionally, this compound exhibits unique antinociceptive and anti-inflammatory properties .
Similar Compounds
Flavokawain A: Another chalcone with anticancer and anti-inflammatory properties.
Flavokawain C: Known for its anticancer activity but less effective than this compound.
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQLSQLKXBHUSO-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028794 | |
Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1775-97-9, 76554-24-0 | |
Record name | Flavokawain B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1775-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavokawain B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHALCONE,6-DIMETHYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLAVOKAWAIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9WC6SM4UQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91 °C | |
Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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